An In-depth Technical Guide to Ethyl N-Boc-4-methylpiperidine-4-carboxylate
An In-depth Technical Guide to Ethyl N-Boc-4-methylpiperidine-4-carboxylate
CAS Number: 189442-87-3
This technical guide provides a comprehensive overview of Ethyl N-Boc-4-methylpiperidine-4-carboxylate, a key building block in the development of novel therapeutics. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role in the creation of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and C-C chemokine receptor type 5 (CCR5) antagonists.
Chemical and Physical Properties
Ethyl N-Boc-4-methylpiperidine-4-carboxylate is a heterocyclic building block characterized by a piperidine core structure. The N-Boc protecting group provides stability and facilitates controlled reactions in multi-step syntheses.[1] While experimentally determined data for this specific compound is limited, predicted values and data from the closely related analogue, Ethyl N-Boc-piperidine-4-carboxylate, offer valuable insights into its physical characteristics.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 189442-87-3 | [1][2][3][4] |
| Molecular Formula | C₁₄H₂₅NO₄ | [1][2][3] |
| Molecular Weight | 271.35 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid (Predicted) | [5] |
| Boiling Point | 329.7 ± 35.0 °C (Predicted) | [5] |
| Density | 1.0134 g/mL at 25 °C (Predicted) | [5] |
| Refractive Index | 1.4554 (Predicted) | [5] |
| Flash Point | 110 °C (Predicted) | [5] |
| Storage Temperature | 2-8°C | [5] |
Synonyms:
-
1-tert-Butoxycarbonyl-4-methylpiperidine-4-carboxylic acid ethyl ester[5]
-
4-Methyl-1,4-piperidinedicarboxylic acid 1-(1,1-dimethylethyl) 4-ethyl ester[5]
-
1-tert-butyl 4-ethyl 4-methylpiperidine-1,4-dicarboxylate[3]
Spectral Data
Table 2: Spectral Data for Related Compounds
| Data Type | Compound | Key Features | Source |
| ¹H NMR | Ethyl 4-piperidinecarboxylate | Spectrum available | [6] |
| ¹H NMR | 1-Boc-4-methylpiperidine-4-carboxylic acid | Spectrum available | [7] |
| ¹³C NMR | 1-Boc-4-Methylpiperidine | Spectrum available | [8] |
| Mass Spec | Ethyl 4-piperidinecarboxylate | Mass spectrum available | [9] |
| Mass Spec | 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | GC-MS data available | [10] |
| FTIR | Ethyl 4-piperidinecarboxylate | FTIR spectrum available | [11] |
Experimental Protocols
Synthesis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate
A common synthetic route to Ethyl N-Boc-4-methylpiperidine-4-carboxylate involves the alkylation of the corresponding 4-unsubstituted piperidine derivative. The following is a generalized protocol based on similar reported procedures.
Materials:
-
Ethyl N-Boc-piperidine-4-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Ethyl N-Boc-piperidine-4-carboxylate in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add a solution of lithium diisopropylamide (LDA) to the cooled reaction mixture, maintaining the temperature at -78 °C. Stir the mixture for 1 hour.
-
Add methyl iodide dropwise to the reaction mixture and continue stirring at -78 °C for an additional hour.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product via column chromatography to obtain pure Ethyl N-Boc-4-methylpiperidine-4-carboxylate.
General Protocol for Use in DPP-4 Inhibitor Synthesis
Ethyl N-Boc-4-methylpiperidine-4-carboxylate serves as a crucial building block in the synthesis of DPP-4 inhibitors, such as ABT-279.[5][12] The following is a generalized representation of its incorporation.
Procedure Outline:
-
Hydrolysis of the ethyl ester of Ethyl N-Boc-4-methylpiperidine-4-carboxylate to the corresponding carboxylic acid.
-
Amide coupling of the resulting carboxylic acid with a suitable amine-containing fragment, often a substituted pyrrolidine, which is another key component of many DPP-4 inhibitors. This step typically employs coupling reagents such as HATU or EDC.
-
Deprotection of the Boc group, usually under acidic conditions (e.g., with trifluoroacetic acid), to reveal the free amine of the piperidine ring.
-
Further functionalization of the piperidine nitrogen, if required by the target molecule's structure.
General Protocol for Use in CCR5 Antagonist Synthesis
In the synthesis of piperazine-based CCR5 antagonists, Ethyl N-Boc-4-methylpiperidine-4-carboxylate can be modified and incorporated into the final structure.[5]
Procedure Outline:
-
Transformation of the ethyl carboxylate group into other functional groups as required. For example, conversion to an amine via a Curtius rearrangement of the corresponding carboxylic acid.
-
Coupling of the modified piperidine building block with a piperazine derivative, often through amide bond formation or reductive amination.
-
Deprotection of the Boc group to allow for further derivatization of the piperidine nitrogen.
Applications in Drug Development
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism makes DPP-4 inhibitors a valuable class of therapeutic agents for the management of type 2 diabetes. Ethyl N-Boc-4-methylpiperidine-4-carboxylate is a key building block for the synthesis of potent and selective DPP-4 inhibitors like ABT-279.[5][12]
C-C Chemokine Receptor Type 5 (CCR5) Antagonists
CCR5 is a co-receptor that, along with the primary CD4 receptor, facilitates the entry of the most common strains of Human Immunodeficiency Virus (HIV) into host immune cells, such as T-cells. CCR5 antagonists are a class of antiretroviral drugs that bind to the CCR5 receptor, inducing a conformational change that prevents the HIV envelope protein gp120 from interacting with it. This blockage of the gp120-CCR5 interaction inhibits the fusion of the viral and host cell membranes, thereby preventing viral entry and replication. Piperidine and piperazine derivatives are common scaffolds in the design of potent CCR5 antagonists, and Ethyl N-Boc-4-methylpiperidine-4-carboxylate serves as a valuable starting material for the synthesis of these molecules.[5]
Safety and Handling
A specific Safety Data Sheet (SDS) for Ethyl N-Boc-4-methylpiperidine-4-carboxylate was not found in the conducted searches. However, information for the closely related Ethyl N-Boc-piperidine-4-carboxylate (CAS: 142851-03-4) indicates that it is classified as a hazardous substance. It is prudent to handle Ethyl N-Boc-4-methylpiperidine-4-carboxylate with similar precautions.
Table 3: Hazard Information for Ethyl N-Boc-piperidine-4-carboxylate
| Hazard | Description |
| GHS Pictograms | |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
This technical guide is intended for informational purposes only and should not be used as a substitute for professional judgment and experimental verification. All laboratory work should be conducted in accordance with established safety protocols and regulations.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Ethyl N-Boc-piperidine-4-carboxylate 97 142851-03-4 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 5. Ethyl N-Boc-4-methylpiperidine-4-carboxylate , 97% , 189442-87-3 - CookeChem [cookechem.com]
- 6. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]
- 7. 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1H NMR [m.chemicalbook.com]
- 8. 1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl piperidine-4-carboxylate [webbook.nist.gov]
- 10. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]



